molecular formula C15H14BrNO5S B2386164 (5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797885-16-5

(5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2386164
CAS RN: 1797885-16-5
M. Wt: 400.24
InChI Key: VFTNVJBZBZGVFK-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the azetidine family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with similar structures to "(5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone" are frequently synthesized for biological evaluation. For instance, novel bromophenol derivatives have been synthesized and tested as carbonic anhydrase inhibitors, demonstrating significant inhibitory potency against human carbonic anhydrase isoforms, which are crucial for pH regulation in various physiological processes (Akbaba et al., 2013). This indicates the potential of such compounds in the development of therapeutic agents for conditions involving abnormal pH levels.

Antioxidant Properties

The antioxidant properties of bromophenol derivatives, structurally related to "(5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone", have been extensively studied. These compounds exhibit effective radical scavenging activities, potentially making them valuable as antioxidants in pharmacological formulations or in the preservation of biological samples (Çetinkaya et al., 2012).

Antitumor and Antiestrogenic Activities

Synthetic efforts have also been directed towards evaluating the antitumor and antiestrogenic activities of related compounds. For example, derivatives have been synthesized and tested for their cytotoxicity on human cancer cell lines, showing promising results for the development of new cancer therapies (Công et al., 2020). Another study demonstrated the potent antiestrogenic activity of certain compounds, suggesting their potential use in hormone-related cancer treatments (Jones et al., 1979).

Antibacterial and Antimicrobial Applications

The antibacterial properties of bromophenols, akin to the compound , have been explored, showing effectiveness against several strains of bacteria. This highlights their potential application in the development of new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern (Xu et al., 2003).

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-21-10-2-4-11(5-3-10)23(19,20)12-8-17(9-12)15(18)13-6-7-14(16)22-13/h2-7,12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNVJBZBZGVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

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